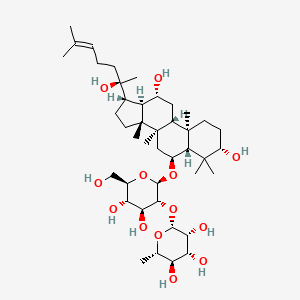
(Z)-Ligustilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ligustilide is a naturally occurring compound found predominantly in the essential oil of the plant Angelica sinensis, commonly known as Dong Quai. This compound is known for its distinctive aroma and has been extensively studied for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ligustilide typically involves the cyclization of phthalide derivatives. One common method includes the use of butylidenephthalide as a precursor, which undergoes cyclization under acidic conditions to form this compound. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction of essential oils from Angelica sinensis. The extraction process involves steam distillation, where the plant material is subjected to steam, causing the essential oils to evaporate. The vapor is then condensed and collected, yielding a mixture of compounds, including this compound. Further purification is achieved through techniques like fractional distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ligustilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ligustilide epoxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrophthalide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Ligustilide epoxide.
Reduction: Dihydrophthalide.
Substitution: Various substituted phthalides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Ligustilide is studied for its reactivity and potential as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable compound for exploring new synthetic pathways and reaction mechanisms.
Biology
Biologically, this compound has shown promise in neuroprotection, potentially offering therapeutic benefits for conditions like Alzheimer’s disease. It is also studied for its anti-inflammatory properties, which could be beneficial in treating various inflammatory disorders.
Medicine
In medicine, this compound is being investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, its neuroprotective effects are being explored for treating neurodegenerative diseases.
Industry
Industrially, this compound is used in the formulation of fragrances and flavorings due to its aromatic properties. It is also being explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-Ligustilide involves multiple molecular targets and pathways. It is known to modulate the activity of various enzymes and receptors, including:
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Pathways: It enhances the expression of neurotrophic factors and reduces oxidative stress in neuronal cells.
Anti-cancer Pathways: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
Butylidenephthalide: A precursor in the synthesis of (Z)-Ligustilide with similar biological activities.
Ligustrazine: Another compound found in Angelica sinensis with anti-inflammatory and neuroprotective properties.
Ferulic Acid: Known for its antioxidant properties and found in the same plant family.
Uniqueness
This compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for research and development in various fields.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one;methane |
InChI |
InChI=1S/C12H14O2.CH4/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11;/h5,7-8H,2-4,6H2,1H3;1H4/b11-8-; |
InChI Key |
ZKXOLPQXOZFSKV-MKFZHGHUSA-N |
Isomeric SMILES |
C.CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 |
Canonical SMILES |
C.CCCC=C1C2=C(C=CCC2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


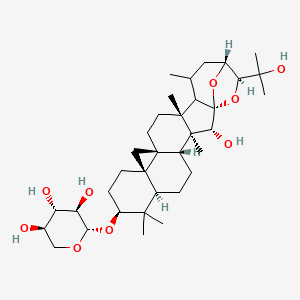
![3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B10818276.png)
![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818279.png)
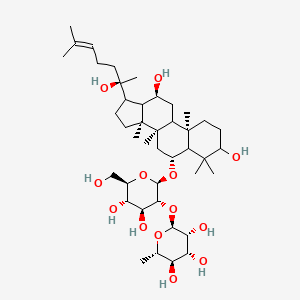
![(2R,3R,4S,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818292.png)
![potassium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid;hydride](/img/structure/B10818304.png)
![2-[[(1S,3S,12R,14S,17R)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B10818309.png)
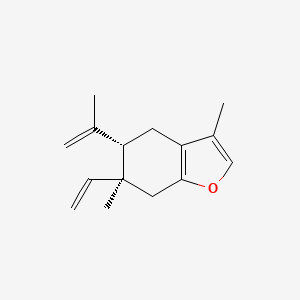
![(4-Ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl) acetate](/img/structure/B10818318.png)
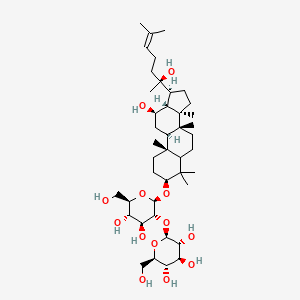
![(4aR,6aR,6aS,6bR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B10818329.png)
![methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818341.png)
![(1S,8R,13S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818343.png)
